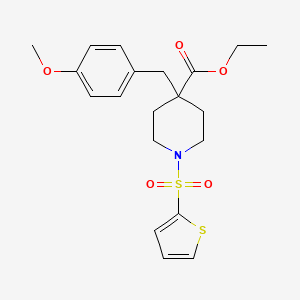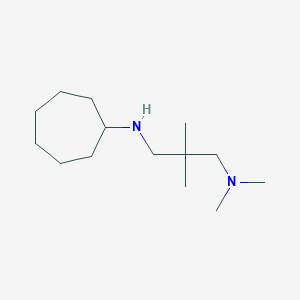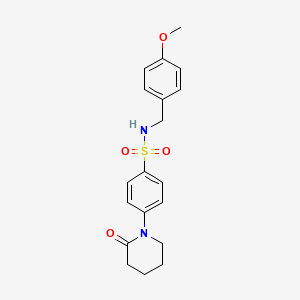![molecular formula C21H18BrNO B4958121 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B4958121.png)
9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole, also known as BMPC, is a synthetic compound that belongs to the carbazole family. It is a potential therapeutic agent that has been studied for its various biological activities.
Mecanismo De Acción
The mechanism of action of 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole is not fully understood. However, it has been suggested that 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole exerts its biological activities through the modulation of various signaling pathways. For example, 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole has also been found to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and physiological effects:
9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and reduce oxidative stress. 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole has also been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been shown to exhibit potent biological activities, making it a promising therapeutic agent. However, there are some limitations to using 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, the synthesis of 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the study of 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its potential therapeutic applications in various diseases, such as cancer, inflammation, and oxidative stress-related diseases. Additionally, the development of more efficient and cost-effective synthesis methods for 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole could facilitate its use in lab experiments and potential clinical applications.
In conclusion, 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole is a synthetic compound that has been studied for its potential therapeutic applications. It exhibits various biological activities, including anticancer, anti-inflammatory, and antioxidant activities. While there are some limitations to using 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole in lab experiments, its potent biological activities make it a promising therapeutic agent. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole can be synthesized through a multi-step process. The first step involves the reaction of 4-bromo-2-methylphenol with ethylene oxide to form 2-(4-bromo-2-methylphenoxy)ethanol. The second step involves the reaction of 2-(4-bromo-2-methylphenoxy)ethanol with carbazole in the presence of potassium carbonate and dimethylformamide to form 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole.
Aplicaciones Científicas De Investigación
9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole has been studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antioxidant activities. 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models.
Propiedades
IUPAC Name |
9-[2-(4-bromo-2-methylphenoxy)ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO/c1-15-14-16(22)10-11-21(15)24-13-12-23-19-8-4-2-6-17(19)18-7-3-5-9-20(18)23/h2-11,14H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBDIHTYZAAGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[2-(4-Bromo-2-methylphenoxy)ethyl]carbazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4958058.png)

![(5S)-5-[(benzyl{[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4958071.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4958080.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4958088.png)
![8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline](/img/structure/B4958094.png)
![tetrahydro-2-furanylmethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4958105.png)
![3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4958116.png)
![ethyl 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B4958125.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B4958140.png)